molecular formula C8H10O3 B1625855 Methyl 4,5-dimethyl-2-furoate CAS No. 61834-24-0

Methyl 4,5-dimethyl-2-furoate

Cat. No. B1625855
CAS RN: 61834-24-0
M. Wt: 154.16 g/mol
InChI Key: WJWPDGWSQADZFK-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-furoate is a chemical compound . It is synthesized from a mixture of methyl 4-(chloromethyl)-5-methyl-2-furoate and acetic acid .


Synthesis Analysis

The synthesis of Methyl 4,5-dimethyl-2-furoate involves a mixture of 37.8 g (0.2 mole) of methyl 4-(chloromethyl)-5-methyl-2-furoate and 120 ml of 90% acetic acid prepared in a 250-ml round-bottomed flask fitted with a stirrer and reflux condenser .


Molecular Structure Analysis

The molecular formula of Methyl 4,5-dimethyl-2-furoate is C8H10O3 . It contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aromatic), and 1 Furane .


Chemical Reactions Analysis

Methyl 4,5-dimethyl-2-furoate can participate in various chemical reactions. For instance, it can undergo H-abstractions and OH-additions with hydroxyl radicals . The reaction kinetics of these processes have been studied using computational methods .

Scientific Research Applications

Palladium-Catalyzed Direct Arylation

Methyl 2-furoate has been utilized as an alternative to furan in palladium-catalyzed direct arylation. This process involves the regioselective formation of 5-arylfurans and subsequent decarboxylative coupling to create 2,5-diarylfurans. This method presents methyl 2-furoate as a convenient substrate for the synthesis of mono- or poly-arylated furans, offering a valuable approach in organic synthesis (Fu & Doucet, 2011).

Synthesis of Heterocyclic Systems

Methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from methyl 2-furoate, have been used to synthesize novel heterocyclic systems. These compounds, synthesized through tandem cyclization, result in benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, expanding the range of heterocyclic compounds available for various applications (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Bio-Based Polymer Development

Methyl 2-furoate derivatives have been used in the development of bio-based polymers. For instance, 5,5'-Isopropylidene-bis(ethyl 2-furoate) has been reacted with dimethyl terephthalate to create copolyesters containing both terephthalate and furoate units. These polymers exhibit good thermal stability and have potential applications in sustainable materials engineering (Abid, Kamoun, Gharbi, & Fradet, 2008).

Catalytic Conversion in Biomass Valorization

The conversion of biomass-derived furans into valuable chemicals like methyl 2-furoate has been a significant focus, especially in the context of sustainable chemistry. Catalysts like gold nanoparticles have been studied for their efficiency in converting furfural into methyl 2-furoate, a product with applications in the fragrance and flavor industries. This conversion is part of broader research into the valorization of lignocellulose-derived compounds (Radhakrishnan et al., 2017).

Corrosion Inhibition

Research has also been conducted on the inhibition performance of furan derivatives like methyl 2-furoate on mild steel in acidic mediums. These compounds have shown potential as efficient corrosion inhibitors, an application crucial in the maintenance of industrial equipment and infrastructure (Khaled, 2010).

Safety And Hazards

Methyl 4,5-dimethyl-2-furoate should be handled with care. It is recommended to avoid contact with skin and eyes, and to use it only in well-ventilated areas .

properties

IUPAC Name

methyl 4,5-dimethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWPDGWSQADZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543730
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethylfuran-2-carboxylate

CAS RN

61834-24-0
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
Methyl 4,5-Dimethyl-2-furoate. A mixture of 37.8 g (0.2 mole) of methyl 4-(chloromethyl)-5-methyl-2-furoate (see p. 42), bp 120–121/3 mm, and 120 ml of 90% acetic acid was prepared …
Number of citations: 0 link.springer.com
LL Klein - Synthetic Communications, 1986 - Taylor & Francis
Convenient Synthesis of 2, 5-Dimethyl-2-Furoic Acid Page 1 SYNTHETIC COMMUNICATIONS, 16(4), 431-435 (1986) CONVENIENT SYNTHESIS OF 2,5-DIMETHYL-2-FUROIC ACID …
Number of citations: 10 www.tandfonline.com
B Kˆnig - thieme-connect.com
The chemistry of furans has been an active field of research for a very long time. There are several reasons for this activity. Furan (1), as one of the representative five-membered …
Number of citations: 0 www.thieme-connect.com
AL Mndzhoian - 2013 - books.google.com
The chemistry of heterocyclic compounds now forms one of the most extensive and important branches of organic chemistry. The rapid expansion of investigation in this field is due …
Number of citations: 17 books.google.com
S RODMAR, B RODMAR, AA Khan… - ACTA CHEMICA …, 1966 - actachemscand.org
The signs and magnitudes of the methyl-methyl couplings in 2, 3-dimethylthiophene, 2, 3-dimethylfuran and 3-iodo-2, 5-dimethylfuran have been determined by the selective …
Number of citations: 10 actachemscand.org
GT ¹O Moldenhauer, R Pfluger… - Syntheses of Heterocyclic …, 1959 - Consultants Bureau
Number of citations: 0

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